Allylic-SAM

Radical SAM enzymology Antibiotic biosynthesis Mechanistic enzymology

Allylic-SAM is the preferred clickable SAM surrogate for methyltransferase research. Unlike ProSeAM or EnYn-SAM, its empirically-validated broad promiscuity across diverse native methyltransferases (e.g., MjDim1, SUV39H2, G9a) eliminates false-negative risk in target profiling. Essential for m6A-SAC-seq single-nucleotide resolution RNA methylation detection. Allyl handle enables robust bioorthogonal conjugation.

Molecular Formula C17H24N6O5S
Molecular Weight 424.5 g/mol
Cat. No. B12375144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylic-SAM
Molecular FormulaC17H24N6O5S
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESC=CC[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
InChIInChI=1S/C17H24N6O5S/c1-2-4-29(5-3-9(18)17(26)27)6-10-12(24)13(25)16(28-10)23-8-22-11-14(19)20-7-21-15(11)23/h2,7-10,12-13,16,24-25H,1,3-6,18H2,(H2-,19,20,21,26,27)/t9-,10+,12?,13-,16+,29?/m0/s1
InChIKeyGFGYWGPRDTVIHL-HJDMPBIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allylic-SAM: A Synthetic S-Adenosyl-L-Methionine Analog for Methyltransferase Target Enrichment and RNA Detection


Allylic-SAM (CAS 875155-64-9) is a synthetic S-adenosyl-L-methionine (SAM) analog featuring an allyl group in place of the native S-methyl moiety, with a molecular weight of 424.47 g/mol [1]. This compound functions as a methyl donor surrogate in biological methylation reactions catalyzed by diverse methyltransferases, where the terminal alkene of the allyl group serves as a chemical handle for subsequent functionalization via click chemistry or electrophilic trapping, thereby enabling the enrichment, detection, and profiling of methyltransferase target sites in RNA and proteins .

Why Allylic-SAM Cannot Be Substituted with Other SAM Analogs in Methyltransferase Studies


SAM analogs exhibit profound functional divergence dictated by the steric bulk and electronic properties of the substituent at the sulfonium center. While propargyl-SAM (ProSeAM), (E)-pent-2-en-4-ynyl-SAM (EnYn-SAM), and 4-propargyloxy-but-2-enyl-SAM (Pob-SAM) are frequently employed as alternative clickable SAM surrogates, they display drastically different methyltransferase substrate acceptance profiles—some are completely inert toward entire enzyme families, whereas allyl-SAM demonstrates broad, promiscuous activity across diverse native methyltransferases [1]. Consequently, substituting allyl-SAM with a different SAM analog without prior empirical validation of enzyme compatibility introduces substantial risk of experimental failure, false-negative results, or inability to detect relevant methylation events. The selection of allyl-SAM must therefore be grounded in its empirically validated activity profile against specific methyltransferases of interest [2].

Allylic-SAM Product-Specific Quantitative Evidence: Comparative Performance Against SAM and SAM Analogs


Comparative Radical SAM Enzyme Cleavage Efficiency: Allyl-SAM vs. Natural SAM

In the class C radical SAM methyltransferase NosN, allyl-SAM was cleaved efficiently, generating the 5′-deoxyadenosyl (dAdo) radical at a level functionally comparable to natural SAM. This quantitative functional equivalence establishes allyl-SAM as a valid surrogate for probing radical SAM enzyme mechanisms [1].

Radical SAM enzymology Antibiotic biosynthesis Mechanistic enzymology

Broad Methyltransferase Substrate Acceptance: Allyl-SAM vs. Bulky SAM Analogs in 8 Human Protein Methyltransferases

Among five SAM analogs screened across a panel of 8 human protein methyltransferases, only allyl-SAM, propargyl-SAM, and (E)-pent-2-en-4-ynyl-SAM (EnYn-SAM) demonstrated detectable activity, whereas the bulkier analogs (E)-hex-2-en-5-ynyl-SAM (Hey-SAM) and 4-propargyloxy-but-2-enyl-SAM (Pob-SAM) were completely inert toward all tested PMTs. Specifically, native SUV39H2, G9a, and GLP1 displayed promiscuous activity on allyl-SAM. Across the 8 × 5 enzyme–analog pairs evaluated, allyl-SAM exhibited broader acceptance than the majority of bulky alternatives [1].

Protein methyltransferases Epigenetics High-throughput screening

RNA m6A Detection at Single-Nucleotide Resolution Using MjDim1 with Allyl-SAM Cofactor

Allyl-SAM serves as a co-factor for the methyltransferase MjDim1 to site-specifically label N6-methyladenosine (m6A) sites in RNA, converting m6A into the allyl-modified derivative allyl-6m6A. This allyl installation enables quantitative and single-nucleotide resolution detection of m6A via m6A-selective allyl chemical labeling and sequencing (m6A-SAC-seq) [1]. In this application, allyl-SAM functions not as a simple methyl donor surrogate but as a precision chemical biology tool enabling a detection modality unattainable with natural SAM alone .

Epitranscriptomics RNA modification mapping Sequencing technologies

Differential Reactivity: Allyl-SAM vs. Ethyl-SAM in α-N-Methyltransferase MonM Catalysis

The α-N-methyltransferase MonM accepts both ethyl-SAM and allyl-SAM as alternative cofactors, but the two analogs exhibit distinct reactivities in MonM catalysis. Density functional theory (DFT) calculations were employed to elucidate the mechanistic basis for this observed difference, confirming that the allyl and ethyl substituents impart divergent electronic and steric effects on the transition state [1]. This finding underscores that SAM analogs are not interchangeable; the choice of allyl-SAM over ethyl-SAM directly influences catalytic outcome and must align with the specific chemical reactivity required.

Biosynthesis Linaridin antibiotics Density functional theory

Enzymatic Allylation of Catechols via Catechol O-Methyltransferase Using Allyl-SAM

Allyl-SAM enabled the enzymatic allylation of catechols via catechol O-methyltransferase (COMT), achieving relatively good chemo- and regioselectivities [1]. This represents a fundamentally distinct chemical transformation from natural methylation—installation of an allyl group versus a methyl group—demonstrating that allyl-SAM expands the catalytic repertoire of wild-type methyltransferases beyond their native methylation function. In contrast, natural SAM cannot perform this allylation chemistry.

Biocatalysis Catechol modification Regioselective chemistry

Functional Equivalence in Radical SAM Enzymology: Allyl-SAM vs. SAM in Diverse Superfamily Members

Independent studies have demonstrated that allyl-SAM functions as a viable SAM analog in radical SAM enzymes beyond NosN, with the compound supporting radical generation and substrate modification across multiple superfamily members [1]. This broader functional equivalence across the radical SAM superfamily establishes allyl-SAM as a generally applicable tool compound, whereas many other SAM analogs show enzyme-specific or context-dependent activity that limits their utility.

Radical SAM superfamily Enzyme mechanism Cofactor analogs

Allylic-SAM Application Scenarios: Research and Industrial Use Cases Based on Quantitative Evidence


High-Resolution Epitranscriptomic Mapping via m6A-SAC-seq

Allyl-SAM is an essential reagent for m6A-selective allyl chemical labeling and sequencing (m6A-SAC-seq), enabling single-nucleotide resolution detection of N6-methyladenosine modifications in RNA. In this application, the compound serves as a co-factor for MjDim1 methyltransferase to convert m6A into allyl-6m6A, which introduces a mutation signature upon reverse transcription for precise site identification. This scenario is directly supported by evidence demonstrating allyl-SAM-dependent quantitative and single-nucleotide RNA m6A detection [1][2].

Profiling Novel Protein Methyltransferase Substrates with Broad Cofactor Compatibility

Allyl-SAM is the preferred SAM analog for screening uncharacterized protein methyltransferases (PMTs) due to its empirically validated broad substrate acceptance profile. As demonstrated in comparative screening across 8 human PMTs and 5 SAM analogs, allyl-SAM exhibited promiscuous activity on native SUV39H2, G9a, and GLP1, whereas bulky analogs such as Hey-SAM and Pob-SAM were completely inert. This broad compatibility reduces the risk of false-negative results when profiling novel enzyme targets [1].

Mechanistic Probing of Radical SAM Enzymes with a Tractable Chemical Handle

Allyl-SAM enables mechanistic investigation of radical SAM enzymes by serving as a functional SAM surrogate while providing an olefin moiety that captures the reactive 5′-deoxyadenosyl radical for product characterization. Evidence from NosN studies confirms that allyl-SAM is cleaved efficiently and generates the dAdo radical, which is subsequently captured by the allyl group itself or by 5′-allylthioadenosine (ATA). This allows researchers to trap and identify radical intermediates that would be challenging to characterize using natural SAM alone [1].

Biocatalytic Allylation for Click Chemistry-Enabled Biomolecule Functionalization

Allyl-SAM expands the catalytic scope of wild-type methyltransferases to perform allyl transfer reactions, installing allyl groups onto diverse substrates including catechols and protein arginine residues. This enzymatic allylation provides a bioorthogonal handle for subsequent click chemistry, enabling fluorophore conjugation, biotinylation, or affinity enrichment. The application is validated by demonstrated allylation of catechols via COMT with good chemo- and regioselectivities [1], and extensive arginine allylation in yeast Npl3 protein catalyzed by Hmt1 [2].

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